
4-(Hydroxymethyl)phenyl 4-nitrophenyl carbonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Hydroxymethyl)phenyl 4-nitrophenyl carbonate is an organic compound with the molecular formula C14H11NO6 It is a carbonate ester derived from 4-hydroxymethylphenol and 4-nitrophenol
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Hydroxymethyl)phenyl 4-nitrophenyl carbonate typically involves the reaction of 4-hydroxymethylphenol with 4-nitrophenyl chloroformate. The reaction is carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or tetrahydrofuran at room temperature .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve similar reaction conditions as those used in laboratory synthesis, with optimizations for scale-up, such as continuous flow reactors and automated systems to ensure consistent quality and yield.
Analyse Chemischer Reaktionen
Types of Reactions
4-(Hydroxymethyl)phenyl 4-nitrophenyl carbonate can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of water or aqueous base to yield 4-hydroxymethylphenol and 4-nitrophenol.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Substitution: The carbonate group can be substituted by nucleophiles such as amines or alcohols to form corresponding carbamates or carbonates
Common Reagents and Conditions
Hydrolysis: Water or aqueous sodium hydroxide.
Reduction: Hydrogen gas with palladium on carbon or sodium borohydride.
Substitution: Amines or alcohols in the presence of a base like triethylamine
Major Products
Hydrolysis: 4-Hydroxymethylphenol and 4-nitrophenol.
Reduction: 4-(Hydroxymethyl)phenyl 4-aminophenyl carbonate.
Substitution: Corresponding carbamates or carbonates depending on the nucleophile used
Wissenschaftliche Forschungsanwendungen
4-(Hydroxymethyl)phenyl 4-nitrophenyl carbonate has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Materials Science: It can be used in the preparation of polycarbonate resins and other polymeric materials with specific properties.
Bioconjugation: The compound can be used to modify biomolecules, such as proteins and peptides, for various biochemical applications.
Wirkmechanismus
The mechanism of action of 4-(Hydroxymethyl)phenyl 4-nitrophenyl carbonate primarily involves its reactivity as a carbonate ester. The compound can undergo nucleophilic attack by various nucleophiles, leading to the formation of new carbon-nitrogen or carbon-oxygen bonds. This reactivity is exploited in organic synthesis and bioconjugation applications .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phenyl 4-nitrophenyl carbonate: Similar structure but lacks the hydroxymethyl group.
4-(Hydroxymethyl)phenyl phenyl carbonate: Similar structure but lacks the nitro group.
4-Nitrophenyl phenyl carbonate: Similar structure but lacks the hydroxymethyl group.
Uniqueness
4-(Hydroxymethyl)phenyl 4-nitrophenyl carbonate is unique due to the presence of both hydroxymethyl and nitro groups, which confer distinct reactivity and potential for diverse applications. The hydroxymethyl group can participate in additional reactions, such as oxidation to form aldehydes or carboxylic acids, while the nitro group can be reduced to an amino group, providing further functionalization options .
Eigenschaften
CAS-Nummer |
334999-60-9 |
|---|---|
Molekularformel |
C14H11NO6 |
Molekulargewicht |
289.24 g/mol |
IUPAC-Name |
[4-(hydroxymethyl)phenyl] (4-nitrophenyl) carbonate |
InChI |
InChI=1S/C14H11NO6/c16-9-10-1-5-12(6-2-10)20-14(17)21-13-7-3-11(4-8-13)15(18)19/h1-8,16H,9H2 |
InChI-Schlüssel |
GSZVZHAOKPYSRY-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1CO)OC(=O)OC2=CC=C(C=C2)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


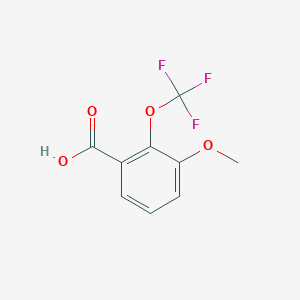
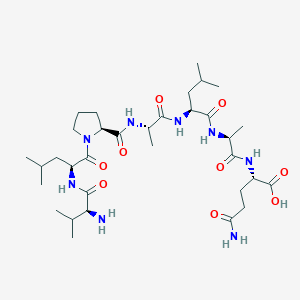
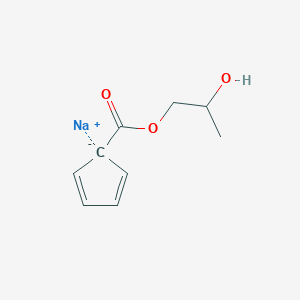
![[(4-Chloro-3-hydroxy-3-methylbutoxy)-oxidophosphoryl] phosphate](/img/structure/B14249091.png)
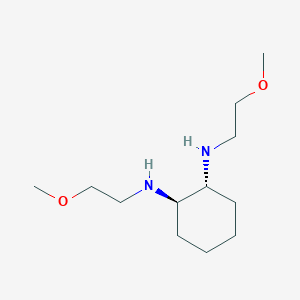
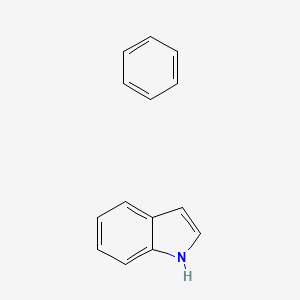
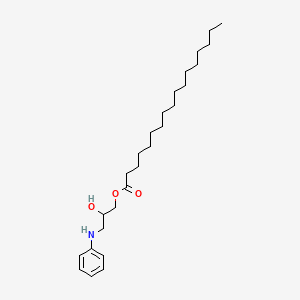
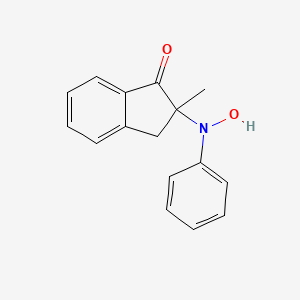
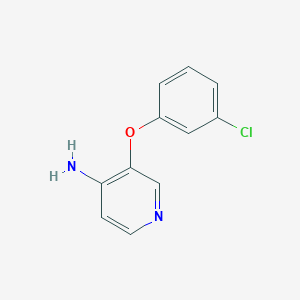
![Dimethyl [(chlorosulfanyl)(fluoro)methylidene]propanedioate](/img/structure/B14249122.png)
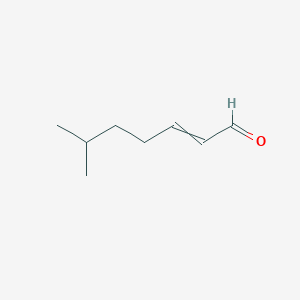

![2-ethyl-4-methoxy-1H-benzo[g]indole](/img/structure/B14249144.png)

